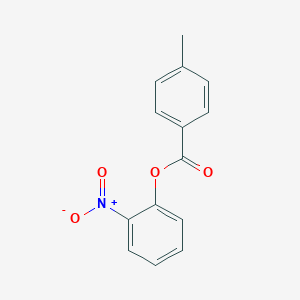

2-Nitrophenyl 4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-nitrophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-6-8-11(9-7-10)14(16)19-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 |

InChI Key |

BMBYOAIWRXVQMS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Nitrophenyl 4 Methylbenzoate

Established Synthetic Pathways for Activated Aryl Esters

The conventional synthesis of aryl esters like 2-Nitrophenyl 4-methylbenzoate typically involves the reaction of a phenol (B47542) with an activated carboxylic acid derivative. These methods are well-documented and widely employed due to their reliability and predictability.

The most direct route to this compound involves the esterification reaction between 2-nitrophenol (B165410) and an activated form of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A general laboratory procedure involves dissolving 2-nitrophenol in a suitable solvent, such as dichloromethane, and adding a base, often triethylamine, to facilitate the reaction. nih.govrsc.org 4-Methylbenzoyl chloride, dissolved in the same solvent, is then added dropwise to the mixture at room temperature. nih.govrsc.org The reaction is monitored for completion, after which it is worked up by washing with water, dilute acid to remove excess base, and a bicarbonate solution to remove unreacted acid chloride. nih.gov A similar procedure has been reported for the synthesis of the isomeric 4-nitrophenyl 2-methylbenzoate (B1238997), yielding the product after purification. nih.govresearchgate.net

The synthesis of various p-nitrophenyl benzoate (B1203000) esters has been achieved with good yields (75-96%) by reacting the corresponding substituted benzoyl chloride with p-nitrophenol in the presence of triethylamine. rsc.orgsemanticscholar.org

Table 1: Example of a Typical Esterification Protocol

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield |

| 2-Nitrophenol | 4-Methylbenzoyl chloride | Triethylamine | Dichloromethane | ~30-60 min | Good to Excellent |

This table represents a generalized procedure based on common laboratory practices for similar compounds. nih.govrsc.org

To facilitate esterification, the carboxylic acid group of 4-methylbenzoic acid must be activated to enhance its electrophilicity. This is because direct esterification with a phenol is generally inefficient. Several classes of activating agents are commonly used.

Acyl Chlorides: The conversion of 4-methylbenzoic acid to its more reactive acyl chloride derivative, 4-methylbenzoyl chloride, is a standard preliminary step. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are effective for this transformation. libretexts.orgacs.org The reaction with thionyl chloride, often catalyzed by a few drops of dimethylformamide (DMF), involves refluxing the mixture until the conversion is complete. nih.govresearchgate.net The excess thionyl chloride can then be removed by distillation or evaporation under reduced pressure. nih.gov

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to promote esterification directly from the carboxylic acid and phenol without isolating an acyl chloride. libretexts.org In this method, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of 2-nitrophenol. libretexts.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and mild method for forming esters from carboxylic acids and alcohols using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 2-nitrophenol. The reaction is known for its reliability, even when direct esterification is challenging. researchgate.net Recently, nitrosobenzene (B162901) has also been demonstrated as a reagent in Mitsunobu-type esterifications. nih.gov

Table 2: Comparison of Common Carboxylic Acid Activating Agents

| Activating Agent | Intermediate | Key Features |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate; common and effective method. libretexts.org |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Produces gaseous byproducts (CO, CO₂, HCl); often used for cleaner reactions. acs.org |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Direct conversion from acid; byproduct (DCU) can be difficult to remove. libretexts.org |

| Triphenylphosphine/Azodicarboxylate | Alkoxyphosphonium salt | Mild conditions; high yields; broad substrate scope. researchgate.net |

| 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) | Mixed Anhydride | Efficient coupling agent; used for activating carboxylic acids for various transformations. core.ac.uk |

Esterification Protocols involving 2-Nitrophenol and 4-Methylbenzoic Acid Derivatives

Novel and Optimized Synthetic Approaches

Research into ester synthesis continues to evolve, with a focus on developing more efficient, sustainable, and environmentally benign methods. These include catalytic reactions and adherence to the principles of green chemistry.

The development of catalytic methods aims to reduce the stoichiometric waste associated with traditional activating agents. Solid acid catalysts are a promising area of research for esterification reactions.

A study on the synthesis of various methyl benzoates utilized a zirconium/titanium (Zr/Ti) solid acid catalyst to promote the esterification of benzoic acids with methanol (B129727). mdpi.com The reaction involved refluxing the benzoic acid and alcohol in the presence of the heterogeneous catalyst, which could be recovered and reused. mdpi.com This type of catalytic system could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to stoichiometric reagents. The mechanism likely involves the activation of the carbonyl group by the Lewis acidic sites on the catalyst surface. mdpi.com

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. chemmethod.com For the synthesis of this compound, several green principles can be applied.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. chemmethod.com Microwave-assisted esterification reactions have been shown to be highly efficient, sometimes reducing reaction times from hours to minutes. chemmethod.com This approach reduces energy consumption and minimizes the potential for side reactions.

Visible-Light-Induced Synthesis: An innovative approach for the synthesis of O-aryl esters involves a visible-light-induced reaction between phenols and aldehydes, which are readily available and inexpensive starting materials. acs.org This method represents a departure from traditional condensation chemistry and offers a potentially greener route by utilizing light as a renewable energy source to drive the reaction at room temperature. acs.org

Chemical Reactivity and Mechanistic Elucidation of 2 Nitrophenyl 4 Methylbenzoate

Nucleophilic Acyl Substitution Reactions

2-Nitrophenyl 4-methylbenzoate, as an activated aryl ester, readily undergoes nucleophilic acyl substitution reactions. The presence of the electron-withdrawing nitro group on the phenyl ring of the leaving group significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. This section explores the reactivity of this compound with various nucleophiles.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, results in transesterification. This process is often facilitated by a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent nucleophile (an alkoxide or phenoxide).

For instance, the reaction with 4-aminophenol (B1666318) in the presence of sodium hydroxide (B78521) and dimethylsulfoxide yields 4-aminophenyl 4-methylbenzoate with a high yield of 87.0%. google.com The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the 2-nitrophenoxide leaving group.

Research on analogous systems, such as the transesterification of various aryl esters with phenols catalyzed by potassium carbonate, highlights the importance of the leaving group. rsc.orgrsc.org While direct kinetic data for this compound with a wide range of alcohols and phenols is not extensively documented in the provided search results, the principles of nucleophilic acyl substitution suggest that the reaction rate would be influenced by the nucleophilicity of the attacking alcohol/phenol and the stability of the corresponding alkoxide/phenoxide.

Table 1: Reaction of this compound with an Oxygen Nucleophile

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-aminophenol | Sodium hydroxide, Dimethylsulfoxide | 4-aminophenyl 4-methylbenzoate | 87.0 | google.com |

Reactivity with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)

Thiols and thiophenols are generally more nucleophilic than their oxygen counterparts and react with this compound to form thioesters. The reaction proceeds via a similar nucleophilic acyl substitution mechanism. A base is typically employed to deprotonate the thiol to the more nucleophilic thiolate.

A study on a related process provides a method for chemoselective reactions with thiols and thiophenols in the presence of aromatic amino groups using activated aryl esters. google.com This suggests that this compound can be effectively used for thioester synthesis. For example, the reaction with thiophenols can be achieved by using a strong base to deprotonate the thiol, making it reactive towards the ester. google.com While specific examples with this compound are not detailed, the general reactivity pattern is well-established for activated esters. Kinetic studies on the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines show a stepwise mechanism through a zwitterionic tetrahedral intermediate. acs.org

Reactivity with Nitrogen Nucleophiles (e.g., Alkylamines)

Alkylamines are potent nucleophiles and readily react with this compound to form amides. The reaction is typically fast and does not always require a catalyst, although a base can be used to neutralize the acidic by-product. The high reactivity of alkylamines is attributed to the strong nucleophilicity of the nitrogen atom.

The mechanism of aminolysis of esters has been a subject of extensive study. For related systems like p-nitrophenyl alkanoates, the reaction with alkylamines proceeds through a tetrahedral intermediate. acs.org The rate of this reaction is influenced by the basicity and steric bulk of the amine. Computational studies on the aminolysis of methyl benzoate (B1203000) also support the formation of a tetrahedral intermediate. acs.org Research on the aminolysis of acyl nitroso compounds, which are structurally related, shows that the mechanism can vary with the type of amine, with primary amines involving general base catalysis and secondary amines reacting via a strictly bimolecular pathway. researchgate.net

Principles of Chemoselectivity

Chemoselectivity in the reactions of this compound is a critical aspect, particularly when multiple nucleophilic sites are present in a substrate. The electronic properties of the ester play a pivotal role in governing this selectivity.

Differential Reactivity in the Presence of Aromatic Amino Groups

A key feature of using activated esters like this compound is the ability to achieve chemoselective acylation in the presence of less reactive nucleophiles, such as aromatic amino groups. While alkylamines are highly reactive, aromatic amines are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.

This difference in reactivity allows for the selective acylation of other nucleophiles like alcohols, phenols, and thiols in the presence of an unprotected aromatic amino group. google.com A process has been developed for such chemoselective reactions, which involves using a strong base to activate the desired nucleophile (alcohols, phenols, thiols) while the aromatic amine remains largely unreactive. google.com This strategy is valuable in multi-step syntheses where protecting the aromatic amine would add extra steps.

Electronic Effects of the Nitro Group on Carbonyl Electrophilicity

The nitro group strongly withdraws electron density from the phenyl ring, making the 2-nitrophenoxide a very stable leaving group. A more stable leaving group facilitates the second step of the nucleophilic acyl substitution reaction (the collapse of the tetrahedral intermediate). Furthermore, the electron-withdrawing nature of the nitro group increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. vulcanchem.com

Studies on similar p-nitrophenyl benzoate esters have shown a linear relationship between the Hammett σpara constant of substituents on the benzoate ring and the Mulliken charge at the carbonyl carbon. semanticscholar.org Electron-withdrawing groups increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org This enhanced electrophilicity is a key factor that allows for reactions to occur with weaker nucleophiles and enables the chemoselectivity observed in the presence of less reactive functional groups like aromatic amines. google.com The stability of the resulting 2-nitrophenoxide anion is a crucial driving force for the reaction.

Kinetic and Thermodynamic Factors Governing Reaction Selectivity

The selectivity of reactions involving this compound is primarily dictated by the electronic properties of the substituents on both the acyl and the phenyl portions of the molecule. The principles of Hammett linear free-energy relationships, extensively studied for para-substituted nitrophenyl benzoate esters, offer significant insights. semanticscholar.orgemerginginvestigators.org In these studies, a series of p-nitrophenyl benzoate esters with various para-substituents were synthesized and their hydrolysis rates measured. acs.orgacs.org

It was observed that the rate of reaction is sensitive to the electronic nature of the substituent. For instance, in the enzymatic hydrolysis of para-substituted nitrophenyl benzoates, a downward concavity in the Hammett plots was observed, suggesting a change in the rate-determining step of the reaction depending on the substituent. semanticscholar.orgemerginginvestigators.org Electron-withdrawing groups on the benzoate ring are generally expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the 4-methyl group in the title compound, would slightly decrease this electrophilicity.

The nitro group on the phenyl ring is a strong electron-withdrawing group, which makes the 2-nitrophenoxide a relatively good leaving group. The position of the nitro group (ortho, meta, or para) influences the pKa of the corresponding nitrophenol and thus the leaving group's ability to depart. For comparison, the pKa of o-nitrophenol is approximately 7.23. beilstein-journals.org This property is crucial in reactions like hydrolysis and aminolysis.

Table 1: Hammett Substituent Constants (σ) for Selected para-Substituents (This table provides context for the electronic effects discussed, based on data for related systems.)

| Substituent | σ_para |

| -NO₂ | 0.778 |

| -Cl | 0.227 |

| -H | 0.000 |

| -CH₃ | -0.170 |

| -OCH₃ | -0.268 |

Data sourced from studies on Hammett relationships. semanticscholar.org

Detailed Reaction Mechanism Studies

The hydrolysis of nitrophenyl esters, including by analogy this compound, is generally understood to proceed via a stepwise mechanism. This involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net

Investigation of Reaction Intermediates and Transition States

The central feature of the hydrolysis mechanism for esters like this compound is the formation of a tetrahedral intermediate. In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. epa.gov This results in the formation of a transient, negatively charged tetrahedral species. The stability of this intermediate and the transition states leading to and from it are critical in determining the reaction rate.

For nitrophenyl esters, the transition state for the formation of the tetrahedral intermediate is often the rate-determining step. The stability of the transition state is influenced by several factors, including the nature of the substituents and the solvent. Computational studies on related systems, such as p-nitrophenyl trifluoroacetate, have been used to model the potential energy surfaces of the reaction, revealing the structures of transition states. mdpi.com These studies often highlight the role of water molecules in stabilizing the transition state through hydrogen bonding. mdpi.com

In some enzyme-catalyzed reactions, the transition state can be significantly altered. For instance, in the cyclization of 2-hydroxypropyl-4-nitrophenyl phosphate (B84403) catalyzed by a dinuclear zinc complex, kinetic isotope effects showed that the catalyzed reaction proceeds through a different transition state compared to the uncatalyzed reaction. nih.gov

Photochemical reactions of related 2-nitrobenzyl compounds have also been studied, revealing the formation of aci-nitro transients as key intermediates following photoexcitation. capes.gov.br While distinct from hydrolysis, these studies underscore the reactivity of the nitro-substituted aryl moiety.

Role of Solvent and Temperature in Reaction Kinetics

The solvent plays a crucial role in the kinetics of reactions involving nitrophenyl esters. Studies on the hydrolysis of 4-nitrophenyl acetate (B1210297) in different solvents have shown that reaction rates can be significantly affected by the solvent's polarity and its ability to solvate the reactants and the transition state. researchgate.net For example, the rate of reaction of 4-nitrophenyl acetate with imidazole (B134444) was found to be ten times higher in water than in ethanol, which was attributed to better solvation of the initial state in the more polar solvent. researchgate.net

The addition of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) to aqueous solutions can also have a profound impact on reaction rates. cdnsciencepub.com In the basic hydrolysis of p-nitrophenyl alkanoates, the presence of DMSO can lead to rate increases, which are a composite of changes in the solvation energies of the ester, the transition state, and the hydroxide ion. cdnsciencepub.com

Temperature is another critical factor influencing reaction kinetics. The temperature dependence of the rate constant allows for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). For the hydrolysis of a zinc hydroxide complex with 4-nitrophenyl acetate, the activation parameters were determined from a temperature-dependence study of the rate constants, providing support for a mechanism involving nucleophilic attack in the rate-determining step. nih.gov

Table 2: Activation Parameters for the Hydrolysis of a Zinc Hydroxide Complex with 4-Nitrophenyl Acetate (This table is from a study on a related nitrophenyl ester and illustrates the type of data obtained from temperature-dependent kinetic studies.)

| Parameter | Value | Units |

| Ea | 54.8 | kJ mol⁻¹ |

| ΔH‡ | 52.4 | kJ mol⁻¹ |

| ΔS‡ | -90.0 | J mol⁻¹ K⁻¹ |

Data sourced from a kinetic study on a model system. nih.gov

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Aromatic Derivatives

The primary utility of 2-nitrophenyl 4-methylbenzoate lies in its capacity to be transformed into a variety of substituted aromatic compounds. The nitro group and the ester linkage provide two key points for chemical modification.

The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of derivatives. While the direct reduction of this compound would yield 2-aminophenyl 4-methylbenzoate, the synthesis of the isomeric 4-aminophenyl derivatives from corresponding 4-nitrophenyl precursors is a well-established and analogous process. This transformation is crucial for creating intermediates used in dyes, pharmaceuticals, and materials science. google.com

The reduction can be accomplished using various reagents, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and chemical reduction. For instance, a researcher reported the successful reduction of 2-nitrophenyl methyl acetate (B1210297) to 2-aminophenyl methyl acetate in 99% yield using catalytic hydrogenation with 10 mol% Pd/C under 1 atmosphere of H₂ in methanol (B129727), demonstrating that the ester group remains intact under these conditions. researchgate.net Another common method involves the use of metals in acidic or neutral media, such as iron filings with ammonium (B1175870) chloride or tin(II) chloride (SnCl₂). google.comgoogleapis.com The reduction of a nitro group is often the initial step in building more complex molecules, such as the active pharmaceutical ingredient Imatinib, where a nitropyrimidine intermediate is reduced using SnCl₂ or Pd/C. googleapis.com

However, the reduction of 2-nitrophenyl esters can sometimes be complicated by intramolecular reactions. The resulting 2-aminophenyl ester, with its proximate amino and ester functionalities, can be prone to cyclization or acyl migration from the oxygen atom to the newly formed nitrogen atom, particularly under heating or basic/acidic conditions. acs.org This can lead to the formation of cyclic products like benzoxazoles or rearranged isomers such as 2-hydroxyaryl-amides. acs.org

| Precursor | Product | Reagent(s) | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-(4-nitro-3-fluorophenyl)-2-methylmalonate | Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate | Iron (Fe), Ammonium chloride (NH₄Cl) | 100% | google.com |

| 2-Nitrophenyl methyl acetate | 2-Aminophenyl methyl acetate | Palladium on carbon (Pd/C), Hydrogen (H₂) | 99% | researchgate.net |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | N-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Tin(II) chloride (SnCl₂) | 46-80% | googleapis.com |

| 4-(4-Nitrophenyl)morpholin-3-one | 4-(4-Aminophenyl)morpholin-3-one | Palladium on carbon (Pd/C), Hydrogen (H₂) | 92% | google.com |

Aromatic esters containing nitro groups are recognized as important precursors for compounds with a range of biological activities, including analgesic and anti-inflammatory properties. nih.govresearchgate.net They serve as key intermediates in the synthesis of natural products and modern pharmaceuticals. nih.govresearchgate.net The conversion of the nitro group to an amine is a common strategy to install a reactive handle for further molecular elaboration.

For example, the synthesis of the tyrosine kinase inhibitor Imatinib involves the amide coupling of an aminophenyl derivative, which is itself prepared from a nitro-aromatic precursor. googleapis.com Similarly, the synthesis of Rivaroxaban, an anticoagulant, utilizes 4-(4-aminophenyl)morpholin-3-one, which is prepared by the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. google.com Nitrophenyl esters and related structures are also employed in the synthesis of intermediates for drugs like Flurbiprofen. google.com The presence of the nitro group is often a strategic choice, allowing for its conversion to an amine at a late stage in the synthesis, which can then be used to form amides, ureas, or heterocyclic rings—structural motifs common in many drug molecules.

Synthesis of 4-Aminophenyl 4-methylbenzoate and Related Compounds

Strategies for Multi-Step Syntheses

The distinct reactivity of the functional groups in this compound allows for its strategic incorporation into complex, multi-step synthetic sequences.

Cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach in modern organic synthesis. The reduction of a nitroarene followed by an intramolecular cyclization is a powerful cascade strategy for constructing heterocyclic frameworks. rsc.org Recent research has focused on developing one-pot tandem methods that combine nitro reduction with cyclization and subsequent hydrogenation steps to build complex molecules like tetrahydroquinoxalines from simple 2-nitroaniline (B44862) precursors. rsc.org

In a similar vein, this compound is a suitable candidate for such sequences. For instance, the reduction of its nitro group to an amine could be immediately followed by an intramolecular cyclization, potentially triggered by the ester group, to form heterocyclic structures like benzoxazinones. A reported methodology describes a metal-catalyzed reductive cyclization cascade where the preferential reduction of a nitro group occurs while ester and nitrile groups remain inert, leading to the formation of complex spiro-pyrrolidine systems. chemrxiv.orgresearchgate.net This highlights the potential to design cascade sequences where the nitro group of this compound acts as a latent amino group, which is unmasked in situ to trigger a subsequent bond-forming event.

Site-specific transformations are crucial for efficiently building complex molecules, and the structure of this compound is well-suited for this purpose. The molecule possesses two primary reactive sites: the nitro group on one aromatic ring and the ester linkage connecting to the other. These sites can be addressed with high selectivity.

Selective Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂, Fe/NH₄Cl), while leaving the ester group untouched. google.comresearchgate.net This selective transformation is fundamental, as it introduces a nucleophilic amino group ortho to the ester linkage, setting the stage for subsequent cyclization or substitution reactions.

Selective Hydrolysis of the Ester Group : Conversely, the ester bond can be cleaved under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) hydrolysis conditions to yield 2-nitrophenol (B165410) and 4-methylbenzoic acid. These conditions can often be chosen to avoid reduction of the robust nitro group.

This orthogonal reactivity allows chemists to choose which part of the molecule to modify first, a key principle in protecting group strategy and multi-step synthesis. For example, the nitro group can be considered a "protected" amino group that can be revealed at a specific point in a synthetic sequence to enable a desired reaction without interfering with earlier steps involving the benzoate (B1203000) portion of the molecule. This control is essential for the logical and efficient construction of advanced intermediates for pharmaceuticals and other functional materials. smolecule.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Nitrophenyl 4 Methylbenzoate

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 2-nitrophenyl 4-methylbenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methyl group protons. The four protons on the 2-nitrophenyl ring would appear as a complex multiplet system, shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. The four protons of the para-substituted 4-methylbenzoate ring would typically present as a pair of doublets (an AA'BB' system). The methyl group protons would appear as a sharp singlet.

¹³C NMR: The carbon-13 spectrum provides information on each unique carbon atom. Key signals would include the ester carbonyl carbon, the carbons of the two distinct aromatic rings, and the methyl carbon. The presence of the nitro group significantly influences the chemical shifts of the carbons on its attached ring. Data for related compounds, such as 4-nitrophenyl 4-methylbenzoate, show the ester carbonyl carbon appearing around 164-165 ppm and the methyl carbon around 21-22 ppm. rsc.orgresearchgate.net

Table 1: Predicted NMR Data for this compound

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H's (2-nitrophenyl) | 7.4 - 8.2 | Complex multiplet pattern due to ortho, meta, and para couplings. |

| Aromatic H's (4-methylbenzoyl) | 7.3 - 8.1 | Two doublets (AA'BB' system). | |

| Methyl H's (-CH₃) | ~2.4 | Singlet. | |

| ¹³C NMR | Carbonyl C (C=O) | ~164 | |

| Aromatic C's | 120 - 150 | Multiple signals corresponding to the 12 aromatic carbons. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. For this compound (C₁₄H₁₁NO₄), the calculated molecular weight is 257.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 257. The fragmentation pattern is dominated by the cleavage of the ester bond, which is the weakest point in the molecule. This cleavage results in characteristic fragment ions that are diagnostic for the two halves of the molecule.

The primary fragmentation pathways would include:

Formation of the 4-methylbenzoyl (toluoyl) cation at m/z 119 . This is often the base peak (most abundant) in the spectrum of such esters. rsc.org

Further fragmentation of the toluoyl cation by loss of carbon monoxide (CO) to yield a tolyl cation at m/z 91 .

Formation of an ion corresponding to the 2-nitrophenoxy portion of the molecule at m/z 139 .

Subsequent fragmentation of the nitrophenyl portion, for example, through the loss of a nitro group (NO₂).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Ion | Fragment Identity |

|---|---|---|

| 257 | [C₁₄H₁₁NO₄]⁺ | Molecular Ion [M]⁺ |

| 139 | [C₆H₄NO₃]⁺ | 2-Nitrophenoxy Cation |

| 119 | [C₈H₇O]⁺ | 4-Methylbenzoyl Cation (Toluoyl) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would clearly indicate the key structural features.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. For related compounds, this peak is observed around 1721 cm⁻¹.

Nitro (NO₂) Group Stretches: Two distinct bands corresponding to the asymmetric and symmetric stretching of the N-O bonds would appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Ester C-O Stretches: Bands associated with the C-O single bonds of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic rings would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of two aromatic rings conjugated with a carbonyl group and a nitro group (both strong chromophores), this compound is expected to be strongly UV-active. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would show characteristic absorption maxima (λ_max) that are useful for quantitative analysis. The hydrolysis of similar nitrophenyl esters can be monitored by observing the appearance of the 4-nitrophenolate (B89219) ion, which has a strong absorbance around 400 nm, though the intact ester itself absorbs at lower wavelengths. semanticscholar.org

Chromatographic Techniques for Isolation and Quantification

Chromatography is essential for separating this compound from reaction mixtures, for its purification, and for quantifying its presence and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixtures

GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds and then identifies them based on their mass spectra. As a moderately sized ester, this compound is amenable to GC-MS analysis.

In a typical analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column (e.g., a low-polarity VF-5ms column). nih.gov A programmed temperature gradient is used to elute the compounds according to their boiling points and interactions with the column's stationary phase. rsc.orgnih.gov Upon exiting the column, the compound enters the mass spectrometer, where it is fragmented and detected. The combination of its unique retention time from the GC and its fragmentation pattern from the MS provides a highly confident identification, even in complex environmental or reaction mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds, and it is highly applicable to this compound.

A common method would involve Reversed-Phase HPLC (RP-HPLC) . In this mode, a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. sielc.comrsc.org Because this compound possesses strong UV chromophores, a UV detector set at an appropriate wavelength (e.g., 254 nm) would provide high sensitivity for detection and quantification. asianpubs.org By comparing the area of the main peak to the areas of any impurity peaks, the purity of a sample can be accurately determined. The method can be scaled up for preparative separation to isolate the pure compound from byproducts. sielc.com

Computational and Theoretical Investigations of 2 Nitrophenyl 4 Methylbenzoate

Electronic Structure and Molecular Orbital Theory

The electronic properties of 2-nitrophenyl 4-methylbenzoate are fundamental to understanding its reactivity and spectroscopic behavior. Computational methods, particularly those based on molecular orbital theory, offer a powerful lens through which to view the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(2d,2p), can predict bond lengths, bond angles, and dihedral angles in the gas phase. These calculations provide a three-dimensional structure corresponding to a minimum on the potential energy surface.

The molecular electrostatic potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to denote regions of varying electrostatic potential. In this compound, the electron-rich areas, such as those around the oxygen atoms of the nitro and carbonyl groups, are depicted in shades of red, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient regions, typically around the hydrogen atoms of the aromatic rings, are shown in blue, highlighting potential sites for nucleophilic interaction. The MEP surface provides a visual representation of the molecule's polarity and is instrumental in predicting intermolecular interactions. researchgate.net

Table 1: Theoretical Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ester) | 1.365 | C-O-C (ester) | 118.5 |

| C=O (ester) | 1.210 | O=C-O (ester) | 123.0 |

| C-N (nitro) | 1.475 | O-N-O (nitro) | 124.5 |

| N=O (nitro) | 1.220 | C-C-N (nitro) | 119.0 |

| C-C (aromatic) | 1.390 (avg) | C-C-C (aromatic) | 120.0 (avg) |

| C-C (methyl) | 1.510 | H-C-H (methyl) | 109.5 (avg) |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. icourse.clublibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the 4-methylbenzoate moiety, which is the more electron-rich portion of the molecule. In contrast, the LUMO is anticipated to be concentrated on the 2-nitrophenyl group, due to the strong electron-withdrawing nature of the nitro group. This distribution suggests that the molecule would act as an electron donor from the methylbenzoate ring and an electron acceptor at the nitrophenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These indices provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

| Ionization Potential (I) | 7.85 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 5.00 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 4.39 |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electrostatic Potential

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics and reaction pathway simulations provide a dynamic perspective on the behavior of this compound, exploring its conformational landscape and potential chemical transformations.

The structure of this compound is not rigid; it possesses conformational flexibility due to rotation around single bonds. The most significant rotational freedom is around the C-O-C ester linkage and the C-C bond connecting the ester group to the phenyl ring. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. rsc.org

For similar aromatic esters, it has been observed that the dihedral angle between the two aromatic rings is a key conformational parameter. nih.govresearchgate.net In the case of this compound, steric hindrance between the ortho-nitro group and the ester linkage likely influences the preferred conformation, leading to a non-planar arrangement of the two rings to minimize steric strain. Computational scans of the potential energy surface as a function of key dihedral angles can reveal the lowest energy conformations and the transition states connecting them.

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as its hydrolysis. semanticscholar.orgacs.org These studies involve mapping the potential energy surface for the reaction, identifying transition states, and calculating activation energies. For ester hydrolysis, a common mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. semanticscholar.org

The energy landscape for such a reaction would show the relative energies of the reactants, the tetrahedral intermediate, the transition states, and the products. The rate-determining step of the reaction can be identified as the one with the highest activation energy. koreascience.kr The presence of the electron-withdrawing nitro group on the phenyl ring is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Conformational Analysis and Rotational Barriers

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data for structure validation. For this compound, theoretical calculations can provide valuable information for interpreting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations can be used to compute the vibrational frequencies and their corresponding IR intensities. nih.gov The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester, the N-O stretching of the nitro group, and the C-H and C-C stretching of the aromatic rings.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons and carbons near the electron-withdrawing nitro group would be expected to have higher chemical shifts (downfield) compared to those on the 4-methylbenzoate ring.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic systems and potentially n-π* transitions involving the non-bonding electrons of the oxygen atoms.

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretch | 1735 cm⁻¹ |

| N-O Asymmetric Stretch | 1525 cm⁻¹ | |

| N-O Symmetric Stretch | 1345 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons (nitrophenyl) | 7.8 - 8.2 ppm |

| Aromatic Protons (methylbenzoate) | 7.3 - 7.9 ppm | |

| Methyl Protons | 2.4 ppm | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | 164 ppm |

| Aromatic Carbons (nitrophenyl) | 122 - 148 ppm | |

| Aromatic Carbons (methylbenzoate) | 128 - 142 ppm | |

| Methyl Carbon | 21 ppm | |

| UV-Vis Spectroscopy | λmax | 265 nm, 310 nm |

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a well-established practice in modern chemistry. Density Functional Theory (DFT) is a primary method for these calculations, often utilizing the Gauge-Including Atomic Orbital (GIAO) approach. This method allows for the calculation of isotropic magnetic shielding tensors, which can be converted into chemical shifts (δ) for both proton (¹H) and carbon-¹³ (¹³C) nuclei.

Such calculations would typically be performed after optimizing the molecule's geometry at a given level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). The resulting theoretical chemical shifts are usually referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data.

A theoretical NMR analysis of this compound would provide valuable information. It would help in the unambiguous assignment of each proton and carbon atom in the molecule to specific signals in an experimental spectrum. Furthermore, the calculations can reveal how the electron-withdrawing nitro group and the electronic effects of the ester linkage influence the magnetic environment of the nuclei in both aromatic rings.

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed. These values are crucial for determining the connectivity of atoms and the dihedral angles between coupled nuclei, thereby offering detailed insights into the molecule's conformation in its ground state.

Despite the established methodology for these calculations, a detailed theoretical study reporting the ¹H and ¹³C NMR chemical shifts and coupling constants specifically for this compound is not available in the reviewed scientific literature.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific computational data for this compound was not found in the reviewed scientific literature. The table structure is provided for illustrative purposes.)

| Atom Number/Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Data not available | Data not available | Data not available |

Table 2: Theoretical Coupling Constants (J) for this compound (Note: Specific computational data for this compound was not found in the reviewed scientific literature. The table structure is provided for illustrative purposes.)

| Coupled Nuclei | Calculated Coupling Constant (Hz) |

|---|---|

| Data not available | Data not available |

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using DFT methods, such as B3LYP, coupled with a suitable basis set. The calculation provides a set of normal modes of vibration, each with a corresponding frequency and intensity.

For this compound, this analysis would involve first finding the optimized, minimum-energy geometry of the molecule. Following this, the harmonic vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, thereby improving the agreement with experimental data.

The results of a computational vibrational analysis are instrumental in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions. For this compound, this would include identifying the characteristic stretching frequencies of the C=O (ester), C-O (ester), and N-O (nitro group) bonds. It would also allow for the assignment of vibrations associated with the aromatic rings, such as C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes.

Table 3: Calculated Vibrational Frequencies for this compound (Note: Specific computational data for this compound was not found in the reviewed scientific literature. The table structure is provided for illustrative purposes.)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

|---|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Structure Reactivity Relationship Srr Studies of 2 Nitrophenyl 4 Methylbenzoate and Analogues

Systematic Structural Modifications on the Nitrophenyl Moiety

The nitrophenyl group acts as the leaving group in many reactions involving 2-nitrophenyl 4-methylbenzoate, such as nucleophilic acyl substitution. Its stability as a phenoxide anion is a key determinant of the ester's reactivity. Modifications to this ring system, therefore, have a profound impact on reaction rates.

The position and number of nitro groups on the phenyl leaving group dramatically alter the ester's susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the nitro group (-NO₂) stabilizes the negative charge that develops on the phenoxide leaving group in the transition state and the final product of hydrolysis or aminolysis.

Research comparing isomers demonstrates that a para-nitro substituent (as in 4-nitrophenyl esters) confers significantly higher reactivity than an ortho- or meta-nitro group. For instance, in the alkaline hydrolysis of ethyl nitrobenzoates, the 4-nitro isomer reacts approximately 120 times faster than ethyl benzoate (B1203000), whereas the 2-nitro isomer reacts only about 7 times faster. rsc.org This is because the para-nitro group can effectively delocalize the negative charge of the resulting phenoxide ion through a resonance effect (a negative mesomeric or -M effect), which is not possible for the meta-isomer. wikipedia.org While the ortho-position also allows for resonance stabilization, it often introduces steric hindrance that can impede the approach of the nucleophile to the carbonyl center, leading to lower reaction rates compared to the para isomer. anselm.edu

The stability of nitrophenyl esters of sulfonic acids, which serves as an indicator of reactivity, also shows this positional dependence. Studies have found that meta-nitrophenyl esters are the most stable (least reactive) over a wide pH range, while the ortho and para isomers are less stable under strongly acidic or basic conditions. nih.gov

Increasing the number of nitro groups further enhances reactivity. For example, 2,4-dinitrophenyl esters are commonly used as highly reactive acylating agents in synthetic chemistry due to the enhanced stabilization of the 2,4-dinitrophenoxide leaving group. Kinetic studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates confirm their high reactivity. cdnsciencepub.com

Table 1: Effect of Nitro Group Position on Relative Hydrolysis Rate of Ethyl Nitrobenzoates This table illustrates the significant increase in reactivity when the nitro group is moved from the ortho to the para position, based on data for alkaline hydrolysis.

| Substituent Position | Relative Rate of Hydrolysis (vs. Ethyl Benzoate) | Reference |

| 2-Nitro | ~7x | rsc.org |

| 4-Nitro | ~120x | rsc.org |

Introducing other substituents onto the nitrophenyl ring alongside the nitro group modifies the reactivity by altering the electronic properties of the leaving group.

Halogenation: Halogens are electron-withdrawing groups (due to their inductive effect, -I) and generally increase the reactivity of the ester by further stabilizing the phenoxide leaving group. masterorganicchemistry.commsu.edu For example, in the compound 4-Fluoro-2-nitrophenyl 4-methylbenzoate , both the fluorine atom and the nitro group are electron-withdrawing. vulcanchem.comnih.gov This dual substitution increases the electrophilicity of the ester's carbonyl carbon and enhances the stability of the (4-fluoro-2-nitrophenyl)oxide anion, making the parent ester more susceptible to nucleophilic attack compared to an ester with only a nitro group. vulcanchem.com The reactivity of halogenated compounds is influenced by the nature of the halogen and the hybridization of the carbon to which it is attached. acs.org

Alkoxy Substitution: In contrast to halogens, alkoxy groups (e.g., methoxy (B1213986), -OCH₃) are generally considered electron-donating through resonance (+M effect), despite being inductively withdrawing (-I effect). libretexts.org When placed on the nitrophenyl leaving group, an alkoxy substituent typically decreases the ester's reactivity. For example, the presence of a methoxy substituent has been shown to decrease the rate of basic hydrolysis of substituted ethyl benzoates. libretexts.org The electron-donating nature of the alkoxy group destabilizes the negative charge on the phenoxide leaving group, making it a poorer leaving group and thus slowing the reaction. rsc.org

Impact of Nitro Group Position and Number on Reactivity

Systematic Structural Modifications on the Methylbenzoate Moiety

The benzoate portion of the molecule is the acyl group that is transferred during nucleophilic substitution reactions. Altering its structure directly affects the electrophilicity of the carbonyl carbon.

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org In the context of nitrophenyl benzoates, modifying the substituent on the benzoate ring (the non-leaving group) and measuring the reaction rate allows for the determination of the reaction constant (ρ, rho). acs.org

Studies on the reactions of 4-nitrophenyl X-substituted benzoates with various nucleophiles show a clear correlation between the electronic properties of the substituent X and the reaction rate. rsc.orgrsc.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), on the benzoate ring increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack and thus increases the reaction rate. semanticscholar.orgwikipedia.org

Electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), decrease the electrophilicity of the carbonyl carbon, which slows down the reaction rate. semanticscholar.orgkoreascience.kr

A kinetic study of the hydrolysis of para-substituted 4-nitrophenyl benzoate esters demonstrated a linear relationship between the logarithm of the hydrolysis rate and the Hammett substituent constant (σ). semanticscholar.org This confirms that the reaction proceeds faster with more electron-withdrawing para-substituents.

Table 2: Hammett Correlation for Hydrolysis of para-Substituted 4-Nitrophenyl Benzoate Esters This table presents data correlating the electronic effect of a substituent on the benzoate ring with the charge at the carbonyl carbon, a predictor of reactivity. A more positive Mulliken charge indicates greater electrophilicity.

| Substituent (X) on Benzoate | Hammett Constant (σ_para) | Mulliken Charge on Carbonyl Carbon | Reference |

| -OCH₃ | -0.27 | 0.2038 | semanticscholar.org |

| -CH₃ | -0.17 | 0.2084 | semanticscholar.org |

| -H | 0.00 | 0.2128 | semanticscholar.org |

| -F | 0.06 | 0.2124 | semanticscholar.org |

| -Cl | 0.23 | 0.2143 | semanticscholar.org |

| -Br | 0.23 | 0.2151 | semanticscholar.org |

| -NO₂ | 0.78 | 0.2255 | semanticscholar.org |

The structure of the entire acyl portion of the ester, not just the substituents on a benzene ring, has a significant effect on reactivity. For instance, comparing p-nitrophenyl acetate (B1210297) with ethyl benzoate shows that the acetate is more reactive. epa.gov This is partly because the phenoxide leaving group in the former is less basic (more stable) than the ethoxide leaving group in the latter.

Variation of the Alkyl/Aryl Substituent on the Benzoate Ring

Correlation between Molecular Structure and Reaction Selectivity/Efficiency

The structural modifications discussed directly correlate with the selectivity and efficiency of reactions involving these esters.

Efficiency (Reactivity): As detailed above, the efficiency or rate of reaction is largely governed by electronic effects. For nucleophilic acyl substitution, the reaction is more efficient when:

The leaving group (the nitrophenoxy moiety) is more stable. This is achieved by placing strong electron-withdrawing groups on the phenyl ring, particularly at the para position (e.g., 4-nitrophenyl vs. 2-nitrophenyl). rsc.orgrsc.org

The carbonyl carbon is more electrophilic. This is achieved by placing electron-withdrawing groups on the non-leaving benzoate moiety. semanticscholar.orgrsc.org

These relationships can be quantified using Hammett plots, where a positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing substituents. wikipedia.orgrsc.org

Selectivity: Molecular structure also dictates reaction selectivity.

Regioselectivity: In compounds with multiple potential reaction sites, substituents can direct the reaction to one site over another. For example, in the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, a related system, the electronic nature of substituent X and the basicity of the nucleophile govern whether the reaction occurs at the S-O bond or the C-O bond. acs.org

Stereoselectivity: The three-dimensional structure of the ester and the reacting partner can control the stereochemical outcome of a reaction. For instance, in enzyme-catalyzed hydrolysis, the chirality of amino acid residues in the catalyst can play a key role in enhancing stereoselectivity, ensuring a proper stereochemical fit with the substrate. rsc.org In non-enzymatic reactions, bulky substituents or specific conformations stabilized by intramolecular forces can lead to preferential attack from one face of the molecule, resulting in a diastereoselective or enantioselective transformation. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Nitrophenyl 4-methylbenzoate in a laboratory?

Methodological Answer: this compound can be synthesized via an esterification reaction between 2-nitrophenol and 4-methylbenzoyl chloride. A typical procedure involves:

- Dissolving 2-nitrophenol in anhydrous dichloromethane with a base (e.g., triethylamine) to deprotonate the hydroxyl group.

- Adding 4-methylbenzoyl chloride dropwise under an inert atmosphere and refluxing for 6–12 hours.

- Purifying the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

This method aligns with protocols for synthesizing structurally analogous nitro-substituted benzoates, where esterification and purification are critical steps .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm ester linkage and nitro/methyl substituents.

- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O) stretching (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 272.06).

- Elemental Analysis : Validate purity (>95%) via C/H/N/O percentages.

Cross-referencing with authentic standards, as done for related nitrophenyl derivatives, ensures accuracy .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Follow these steps:

Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation) to collect intensity data.

Data Processing : Integrate data using WinGX or similar software .

Structure Solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) .

Refinement : Refine anisotropically with SHELXL, adjusting hydrogen atoms via riding models .

Validation : Use checkCIF/PLATON to resolve geometry and displacement parameter alerts .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice of this compound be quantitatively analyzed?

Methodological Answer:

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., O···H, C···O) and calculate interaction percentages.

- Energy Frameworks : Compute pairwise interaction energies (electrostatic, dispersion, polarization) to visualize dominant packing motifs (e.g., π-π stacking between aromatic rings).

These methods, validated in studies of methylbenzoate derivatives, reveal how nitro and ester groups direct crystal packing .

Q. How should researchers address twinned or high-resolution crystallographic data during refinement?

Methodological Answer:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin laws (e.g., two-domain twinning). Validate with R1 (<5%) and wR2 (<10%) .

- High-Resolution Data (<0.8 Å) : Model anisotropic displacement parameters (ADPs) for non-H atoms and refine extinction parameters. Cross-validate ADPs using ORTEP ellipsoid plots .

Q. What kinetic analysis methods are applicable for studying reactions involving this compound as a substrate?

Methodological Answer:

- Initial Rate Kinetics : Vary substrate concentrations (e.g., 20–100 μM) and measure initial velocities.

- Lineweaver-Burk Plots : Plot 1/V vs. 1/[S] to distinguish competitive vs. non-competitive inhibition.

- Global Fitting : Use software like KinTek Explorer to fit data to multi-substrate models (e.g., ping-pong vs. sequential mechanisms).

This approach mirrors enzyme kinetic studies with 4-methylbenzoate derivatives .

Q. How can structural data discrepancies (e.g., bond-length variations) between studies be resolved?

Methodological Answer:

- Validation Tools : Run checkCIF to flag outliers in bond lengths/angles. Compare with statistically averaged values from the Cambridge Structural Database (CSD).

- Thermal Motion Analysis : Ensure ADPs are physically reasonable (e.g., Ueq < 0.1 Ų for well-ordered atoms).

- Reprocessing Raw Data : Reintegrate diffraction images if systematic errors (e.g., incorrect scaling) are suspected .

Q. What computational methods predict the reactivity of the nitro group in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute nitro group charge distribution (e.g., Mulliken charges) and frontier molecular orbitals (HOMO/LUMO).

- Reactivity Descriptors : Calculate electrophilicity index (ω) to predict susceptibility to nucleophilic attack.

These methods are validated in studies of nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.